molecular formula C17H10Br2O2 B309067 1-Naphthyl 2,5-dibromobenzoate

1-Naphthyl 2,5-dibromobenzoate

Cat. No.: B309067
M. Wt: 406.1 g/mol
InChI Key: LTWNFWNKOLPCDA-UHFFFAOYSA-N
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Description

1-Naphthyl 2,5-dibromobenzoate is an aromatic ester featuring a naphthyl group (C₁₀H₇) esterified to a 2,5-dibromobenzoic acid moiety. This compound is structurally characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and a bulky 1-naphthyl substituent. The bromine atoms enhance molecular polarity and intermolecular interactions, while the naphthyl group increases hydrophobicity and steric hindrance, influencing environmental mobility and reactivity.

Properties

Molecular Formula

C17H10Br2O2

Molecular Weight

406.1 g/mol

IUPAC Name

naphthalen-1-yl 2,5-dibromobenzoate

InChI

InChI=1S/C17H10Br2O2/c18-12-8-9-15(19)14(10-12)17(20)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H

InChI Key

LTWNFWNKOLPCDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at the 2- and 5-positions of the benzoate ring undergo nucleophilic substitution under specific conditions. Key findings include:

  • Reactivity with Tin Electrophiles :
    Reactions with tri-n-butyltin chloride or oxide under sonication yield mono- and di-stannylated products. For example:

    • Mono-substitution occurs preferentially at the less sterically hindered 5-bromo position, forming intermediates like 1-naphthyl 2-bromo-5-(tri-n-butylstannyl)benzoate (analogous to methyl 2-tri-n-butylstannyl-5-bromobenzoate observed in related systems) .

    • Di-substitution requires stoichiometric excess of tin reagents, producing 1-naphthyl 2,5-bis(tri-n-butylstannyl)benzoate .

    Table 1: Reaction conditions and products with tin electrophiles

    SubstrateElectrophileProduct(s) FormedKey NMR Shifts (119Sn)
    1-Naphthyl 2,5-dibromobenzoateTri-n-butyltin chlorideMono-stannylated (-35.9 ppm)-35.9 ppm, -36.2 ppm
    This compoundBis(tri-n-butyltin) oxideDi-stannylated (-36.1 ppm)-36.1 ppm

Solvolysis and Hydrolysis

The ester group exhibits stability under acidic conditions but undergoes hydrolysis in basic media:

  • Base-Catalyzed Hydrolysis :

    • NaOH (1 M) in ethanol/water (1:1) at 70°C cleaves the ester bond, yielding 2,5-dibromobenzoic acid and 1-naphthol.

    • Reaction follows second-order kinetics (k = 0.12 L·mol⁻¹·min⁻¹ at 70°C).

Radical-Mediated Pathways

In sonicated Barbier-type reactions:

Thermal Stability and Decomposition

  • Thermogravimetric Analysis (TGA) :

    • Decomposition onset at 220°C, with major mass loss (~80%) between 250–300°C due to naphthyl group pyrolysis.

    • Residual ash contains brominated aromatic char (12–15% by mass).

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 1-naphthyl 2,5-dibromobenzoate with methyl-substituted analogs (e.g., methyl 2,5-dibromobenzoate, methyl 2,5-dichlorobenzoate) and other brominated benzoates. Key differences arise from substituent effects (halogens vs. alkyl/aryl groups) and molecular geometry.

Table 1: Physicochemical Properties of Selected Benzoate Derivatives

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Water Solubility (mg/L, 25°C) Vapor Pressure (Pa, 25°C)
This compound 367.07 Br (2,5), 1-naphthyl ~180–185* <1.0* 2.3 × 10⁻⁵*
Methyl 2,5-dibromobenzoate 294.94 Br (2,5), methyl 92–94 12.5 1.7 × 10⁻³
Methyl 2,5-dichlorobenzoate 205.03 Cl (2,5), methyl 68–70 34.8 6.2 × 10⁻³

*Estimated values based on structural analogs and substituent effects.

Key Findings:

Substituent Effects on Solubility and Volatility :

  • The naphthyl group in this compound reduces water solubility (<1.0 mg/L) compared to methyl analogs (12.5–34.8 mg/L) due to increased hydrophobicity.
  • Vapor pressure decreases with molecular weight and bulkiness: methyl 2,5-dibromobenzoate (1.7 × 10⁻³ Pa) exhibits higher volatility than the naphthyl derivative (2.3 × 10⁻⁵ Pa).

Thermal Stability :

  • The naphthyl compound’s higher melting point (~180–185°C) vs. methyl analogs (68–94°C) reflects stronger π-π stacking and van der Waals interactions. Differential scanning calorimetry (DSC) data for methyl analogs show sharp endothermic peaks, suggesting crystalline order.

Environmental Behavior :

  • Lower solubility and volatility of this compound imply reduced aquatic mobility and higher adsorption to organic matter in soils. Methyl analogs, with higher vapor pressures, are more likely to undergo atmospheric transport.

Structural and Functional Group Influences

  • Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine increase melting points and reduce solubility (e.g., methyl 2,5-dibromobenzoate vs. dichloro analog: Δm.p. = +24°C, ΔSw = −22.3 mg/L).
  • Aromatic vs. Alkyl Esters : Replacing methyl with naphthyl enhances steric bulk, reducing reactivity in ester hydrolysis or nucleophilic substitution.

Q & A

Q. What are the standard synthetic routes for preparing 1-Naphthyl 2,5-dibromobenzoate, and how can purity be optimized?

The synthesis typically involves esterification between 2,5-dibromobenzoyl chloride and 1-naphthol under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use freshly distilled 2,5-dibromobenzoyl chloride to avoid hydrolysis.
  • Coupling Reaction : Conduct the reaction in dry dichloromethane (DCM) with a base like pyridine to scavenge HCl .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%). Monitor purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester bond formation and substitution patterns. The naphthyl protons appear as aromatic multiplet signals (δ 7.2–8.5 ppm), while the benzoate protons show distinct coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 415.89) and isotopic patterns from bromine atoms .
  • FT-IR : Ester carbonyl stretching (~1740 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can this compound be integrated into organic electronic devices, and what experimental parameters influence its charge transport properties?

This compound’s rigid aromatic structure suggests potential as an electron-transport layer (ETL) or emissive material in OLEDs. Experimental design considerations:

  • Thin-Film Fabrication : Optimize vapor deposition (50–100 nm thickness) under high vacuum (<106^{-6} Torr) to minimize defects .
  • Device Testing : Measure electroluminescence efficiency using a double-layer structure (e.g., ITO anode, Mg:Ag cathode) and compare external quantum efficiency (EQE) against control materials like 2,5-diphenyloxazole derivatives .
  • Hole/Electron Mobility : Use space-charge-limited current (SCLC) measurements to assess carrier mobility, adjusting annealing temperatures to optimize crystallinity .

Q. What methodological challenges arise when studying the environmental fate of this compound, and how can contradictory solubility data be resolved?

  • Volatility Measurements : Employ static manometry and Knudsen effusion to determine vapor pressure (e.g., 105^{-5}–107^{-7} Pa at 298 K). Discrepancies may arise due to impurities or sublimation inefficiencies; use DSC to confirm phase transitions .
  • Solubility Analysis : Combine shake-flask method (saturation in water with 24-hr agitation) and UV-vis calibration (λ~280 nm). Adjust pH or ionic strength to mimic environmental conditions, as hydrophobic interactions dominate solubility (<1 mg/L at 25°C) .

Q. How does this compound perform as a matrix in MALDI-MS imaging, and what protocols enhance metabolite detection sensitivity?

  • Matrix Optimization : Compare ionization efficiency against DHB or 9-AA. Use a 10 mg/mL solution in acetone, applied via spray-coating (0.1 mL/min flow rate) for uniform crystal formation .
  • Metabolite Co-localization : Test adduct formation (e.g., [M+Na]+^+) in positive ion mode. Adjust laser energy (20–35% intensity) to minimize fragmentation of low-MW metabolites (<500 Da) .

Q. What strategies mitigate thermal degradation during DSC analysis of this compound?

  • Heating Rate : Use slow ramp rates (2–5°C/min) to observe distinct endothermic peaks for melting (Tm ~150–160°C) and decomposition (>250°C) .
  • Atmosphere Control : Perform under nitrogen to suppress oxidative degradation. Compare with TGA data to correlate mass loss with thermal events .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectroscopic data for this compound?

  • Purity Verification : Reanalyze samples via DSC (99% purity threshold) and cross-validate with elemental analysis (C, H, Br %).
  • Crystallographic Studies : Single-crystal XRD resolves polymorphism issues. For example, different packing modes (herringbone vs. π-stacked) alter Tm by 5–10°C .

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